Acid Brown 14

Descripción general

Descripción

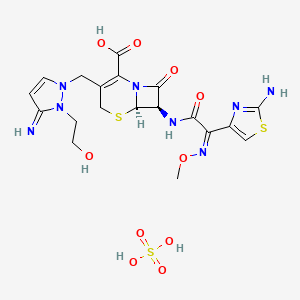

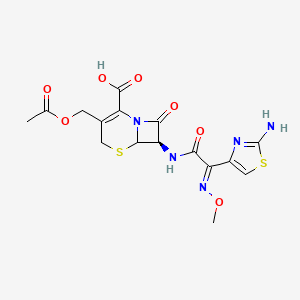

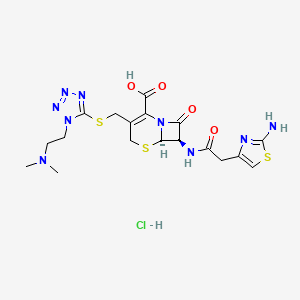

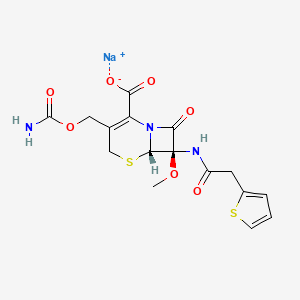

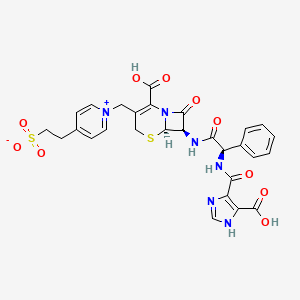

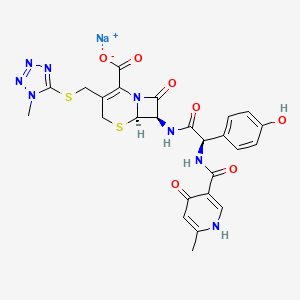

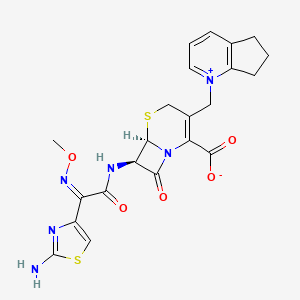

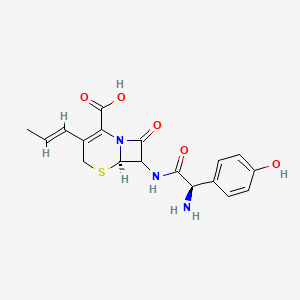

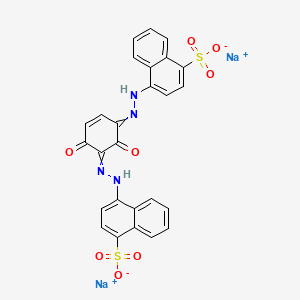

Acid Brown 14, also known as Echtbrown, is a chemical substance with the formula C26H16N4Na2O8S2 . It is used as a dye for wool, polyamide, and silk .

Synthesis Analysis

Acid Brown 14 is produced through the diazotisation/azo coupling of naphthionic acid and resorcinol .

Molecular Structure Analysis

The molecular formula of Acid Brown 14 is C26H16N4Na2O8S2. It has a molecular weight of 622.54 .

Aplicaciones Científicas De Investigación

Biosorption of Dyes

Acid Brown 14 (AB14) is a synthetic aromatic dye that is a significant industrial effluent and a serious global issue due to the large amount of these unsafe effluents released into the ecosystem daily . One application of AB14 is in the study of biosorption, where it is used to test the effectiveness of various bio-adsorbents. For instance, Mandarin-CO-TETA (MCT) derived from mandarin peels has been utilized for the removal of AB14 dyes . The biosorption process of AB14 dye was ideally described by employing the pseudo-second-order (PSO) and the Langmuir (LNR) models .

Preconcentration of Dyes

Another application of AB14 is in the preconcentration of dyes prior to their quantification by UV–Vis spectroscopy . A three-component nanocomposite (mCC) consisting of Fe3O4, carbon nanotube, and CeO was synthesized and used to preconcentrate AB14 . The strong magnetic property of mCC facilitated the separation steps and decreased the preconcentration time .

Adsorption Studies

AB14 is also used in adsorption studies. The dye is adsorbed onto the surface of carbon nanotubes via π–π interaction . Additionally, donating electron pairs of AB14 into empty orbitals of cerium in CeO increased the mCC affinity to adsorb AB14 .

Environmental Contamination Mitigation

The study of AB14 also contributes to the mitigation of environmental contamination. The biosorption capacity of MCT biosorbent was calculated to be 416.67 mg/g, indicating that the studied biosorbent can be employed as a low-cost activated biomass-based biosorbent for the treatment of AB14 dyes from industrial activities before they are further released into the environment .

Industrial Effluent Treatment

AB14 is a common effluent in the textile, printing, and leather processing industries . Therefore, it is often used in studies aiming to develop more effective means of treating these industrial effluents .

Material Characterization

The interaction of AB14 with various materials can be used to characterize those materials. For example, the interaction of AB14 with the mCC nanocomposite was used to optimize the adsorption condition and decrease the adsorbent usage .

Safety and Hazards

Mecanismo De Acción

Target of Action

Acid Brown 14, also known as Echt Brown , is a synthetic aromatic dye with the linear formula C26H16N4Na2O8S2 It’s commonly used in various industries, including textile and leather processing .

Mode of Action

It’s known that the dye can be removed from solutions through a process called electrocoagulation (ec) . This process involves the use of an electric current to remove the dye particles from a solution. The dye particles are attracted to an electrode, coagulate, and then can be easily removed .

Biochemical Pathways

The dye’s interaction with biological systems, particularly its removal through electrocoagulation, suggests it may interact with various biochemical processes .

Result of Action

The primary result of Acid Brown 14’s action in an industrial context is the imparting of color to materials. In an environmental context, the dye’s presence in waste streams can be problematic due to its potential toxicity and the difficulty of removing it from wastewater . The electrocoagulation process can effectively remove Acid Brown 14, mitigating these issues .

Action Environment

The action of Acid Brown 14 can be influenced by various environmental factors. For instance, the efficiency of its removal from wastewater via electrocoagulation can be affected by the pH of the solution . More acidic conditions (lower pH) have been found to enhance the removal of Acid Brown 14 .

Propiedades

IUPAC Name |

disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O8S2.2Na/c31-22-12-9-21(29-27-19-10-13-23(39(33,34)35)17-7-3-1-5-15(17)19)26(32)25(22)30-28-20-11-14-24(40(36,37)38)18-8-4-2-6-16(18)20;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIACSXEVKXHPT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C=CC(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C3=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Brown 14 | |

CAS RN |

5850-16-8 | |

| Record name | 1-Naphthalenesulfonic acid, 4,4'-[(2,4-dihydroxy-1,3-phenylene)bis(2,1-diazenediyl)]bis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-[(2,4-dihydroxy-1,3-phenylene)bis(azo)]bisnaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.